1-Methyl-4-(2-thienylsulfonyl)piperazine

CAS No.:

Cat. No.: VC1501603

Molecular Formula: C9H14N2O2S2

Molecular Weight: 246.4g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O2S2 |

|---|---|

| Molecular Weight | 246.4g/mol |

| IUPAC Name | 1-methyl-4-thiophen-2-ylsulfonylpiperazine |

| Standard InChI | InChI=1S/C9H14N2O2S2/c1-10-4-6-11(7-5-10)15(12,13)9-3-2-8-14-9/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | MJNUPNZCKREONS-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=CS2 |

| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=CS2 |

Introduction

Chemical Structure and Properties

Basic Chemical Information

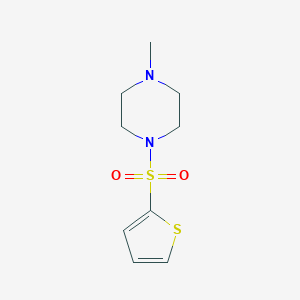

1-Methyl-4-(2-thienylsulfonyl)piperazine is characterized by a piperazine ring featuring a methyl substituent at one nitrogen position and a thienylsulfonyl group at the other. The compound's essential chemical information is presented in Table 1.

Table 1: Chemical Information of 1-Methyl-4-(2-thienylsulfonyl)piperazine

| Property | Information |

|---|---|

| Chemical Name | 1-Methyl-4-(2-thienylsulfonyl)piperazine |

| CAS Number | 301683-42-1 |

| Molecular Formula | C₉H₁₄N₂O₂S₂ |

| Molecular Weight | 246.35 g/mol |

| IUPAC Name | 1-methyl-4-thiophen-2-ylsulfonylpiperazine |

| PubChem Compound ID | 2870299 |

Structural Characteristics

The molecular structure consists of several key components:

-

A piperazine ring (six-membered heterocycle with two nitrogen atoms at positions 1 and 4)

-

A methyl group (-CH₃) attached to one nitrogen atom of the piperazine

-

A thienylsulfonyl group attached to the other nitrogen atom

-

A thiophene ring (five-membered aromatic heterocycle containing sulfur)

-

A sulfonyl group (-SO₂-) connecting the thiophene ring to the piperazine

The compound's structural formula can be represented by the SMILES notation: CN1CCN(CC1)S(=O)(=O)C2=CC=CS2 .

| Property | Value | Method |

|---|---|---|

| Appearance | Likely a crystalline solid | Based on similar piperazine derivatives |

| Solubility | Moderate solubility in organic solvents (methanol, chloroform); Limited water solubility | Predicted from structural features |

| pKa | Approximately 8-9 for the piperazine nitrogen | Predicted from similar piperazine structures |

| Log P | Likely between 1-2 | Predicted based on structural components |

| Molecular Shape | Non-planar, three-dimensional | Based on structural analysis |

The sulfonyl group (-SO₂-) confers electron-withdrawing properties, which influences the compound's reactivity, particularly at the adjacent nitrogen atom of the piperazine ring .

Synthesis Methods

Reaction Conditions and Considerations

Optimal conditions for synthesizing 1-Methyl-4-(2-thienylsulfonyl)piperazine would likely include:

-

Temperature control (20-25°C) to prevent side reactions

-

Anhydrous conditions to prevent hydrolysis of the sulfonyl chloride

-

Inert atmosphere (nitrogen or argon) to prevent oxidation

-

Purification typically via column chromatography using silica gel with ethyl acetate/hexane gradients

Similar piperazine derivatives have been synthesized with yields ranging from 20-24% for complex analogs, necessitating careful purification procedures .

Structural Analysis and Characterization

Spectroscopic Identification

For proper identification and characterization of 1-Methyl-4-(2-thienylsulfonyl)piperazine, several spectroscopic techniques would be employed:

NMR Spectroscopy:

1H-NMR would show characteristic peaks for:

-

Methyl protons (singlet, approximately δ 2.2-2.4 ppm)

-

Piperazine protons (two sets of multiplets, approximately δ 2.4-3.2 ppm)

-

Thiophene aromatic protons (typically between δ 7.0-7.8 ppm)

13C-NMR would display signals for:

-

Methyl carbon (approximately δ 45-47 ppm)

-

Piperazine carbons (approximately δ 45-55 ppm)

-

Thiophene carbons (approximately δ 125-140 ppm)

Mass Spectrometry:

Expected to show a molecular ion peak at m/z 246, corresponding to the molecular weight, with fragmentation patterns characteristic of the sulfonyl group and heterocyclic rings.

Analytical Detection Methods

For research and potential forensic applications, analytical methods for detecting 1-Methyl-4-(2-thienylsulfonyl)piperazine would likely include:

-

HPLC using reverse-phase columns (C18) with UV detection at 254 nm

-

LC-MS with positive-mode electrospray ionization

-

GC-MS following appropriate derivatization

These methods align with those used for similar piperazine compounds described in the literature .

Biological Activities and Pharmacological Properties

| Structural Feature | Potential Activity | Mechanism |

|---|---|---|

| Piperazine ring | CNS effects, receptor binding | Interaction with neurotransmitter systems (serotonergic, dopaminergic) |

| Sulfonyl group | Enzyme inhibition | Mimics tetrahedral transition states in enzyme reactions |

| Thiophene ring | Enhanced binding affinity, metabolic stability | Bioisostere of benzene with different electronic properties |

Comparison with Related Compounds

The pharmacological potential of 1-Methyl-4-(2-thienylsulfonyl)piperazine can be contextualized by examining structurally related compounds:

-

Piperazine derivatives such as 1-benzylpiperazine (BZP) demonstrate effects on the central nervous system by increasing levels of dopamine, serotonin, and norepinephrine .

-

Compounds containing piperazine moieties have shown various biological activities including:

-

The presence of the thiophene ring potentially enhances drug-like properties and binding affinity to biological targets compared to benzene analogs .

-

The sulfonyl group may contribute to potential enzyme inhibitory activities, particularly against proteases or other enzymes with catalytic serine or threonine residues.

Pharmacodynamic Considerations

If 1-Methyl-4-(2-thienylsulfonyl)piperazine exhibits CNS activity similar to other piperazine derivatives, potential mechanisms might include:

-

Interactions with serotonin receptors (5-HT1A-D and 5-HT2A-C), particularly significant for hallucinogenic or mood-altering effects

-

Effects on dopamine reuptake or release, potentially leading to stimulant-like properties

-

Possible interactions with adrenergic receptors, which could influence cardiovascular parameters

It is important to note that these potential activities are inferred from structural similarities to known bioactive compounds rather than from direct experimental evidence for 1-Methyl-4-(2-thienylsulfonyl)piperazine itself.

Research Applications and Future Directions

Structure-Activity Relationship Studies

The compound could serve as a valuable starting point for structure-activity relationship (SAR) studies:

-

Modifications of the methyl group to other alkyl or functional groups

-

Replacement of the thiophene ring with other heterocycles

-

Alterations to the sulfonyl linker

-

Substitutions on the piperazine ring

Such structural modifications could help elucidate key features required for specific biological activities and potentially lead to compounds with enhanced efficacy or selectivity.

Legal and Regulatory Context

It is worth noting that some piperazine derivatives have been subject to regulatory control due to their psychoactive properties. For example, compounds like methylbenzylpiperazine (MBZP) have been classified as controlled substances in various jurisdictions due to their stimulant effects .

The regulatory status of 1-Methyl-4-(2-thienylsulfonyl)piperazine would depend on its specific pharmacological profile and potential for misuse, which would require dedicated studies to determine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume